Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene-based derivative with a complex substitution pattern. Key structural features include:
- 2-position: Acetamido group (–NHCOCH₃).
- 3-position: Ethyl carboxylate ester (–COOEt).
- 4-position: Methyl group (–CH₃).
- 5-position: Benzo[d][1,3]dioxol-5-ylmethyl moiety, a benzodioxole ring linked via a methylene bridge.
Properties
IUPAC Name |
ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-4-22-18(21)16-10(2)15(25-17(16)19-11(3)20)8-12-5-6-13-14(7-12)24-9-23-13/h5-7H,4,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSHWENGVMKDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines.
Mode of Action
Related compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules.
Biological Activity
Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic molecule with notable biological activities, particularly in the field of cancer research. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Compound Overview
- IUPAC Name : Ethyl 2-acetamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
- Molecular Formula : C18H19NO5S
- Molecular Weight : 361.41 g/mol
- CAS Number : 892432-59-6
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The following mechanisms have been identified:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant in breast cancer cells (MCF-7) where it induced apoptosis and necrosis .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M and S-phase cell cycle arrests in HeLa cells, indicating its potential as a chemotherapeutic agent .
- Microtubule Interaction : Similar compounds have demonstrated the ability to modulate microtubule assembly, which is crucial for cell division .
Biological Activity Evaluation
A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 4 | MCF-7 | 23.2 | High |
| Compound 5 | MCF-7 | 52.9 | Moderate |
| Compound 6 | HeLa | 49.9 | High |
| Compound 7 | HeLa | 95.9 | Moderate |
Note : IC50 values represent the concentration required to inhibit cell growth by 50% after a specified incubation period .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In a study focused on breast cancer, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms .
- Cytotoxicity Analysis : A comparative analysis with other known chemotherapeutics demonstrated that this compound exhibited superior cytotoxicity against certain cancer lines, suggesting its potential as a lead compound for further development .
- Mechanistic Insights : Research indicated that compounds with similar structures could interact with tubulin and affect microtubule dynamics, further supporting their role as potential anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between the target compound and its analogues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
